molecular formula C9H12BrNO B572099 4-Bromo-2-isobutoxypyridine CAS No. 1289132-07-5

4-Bromo-2-isobutoxypyridine

Cat. No. B572099
CAS RN: 1289132-07-5
M. Wt: 230.105
InChI Key: HMGVWECKFKGJDZ-UHFFFAOYSA-N
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Description

4-Bromo-2-isobutoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It is a type of organoboron compound that is used in various chemical reactions .


Synthesis Analysis

The synthesis of 4-Bromo-2-isobutoxypyridine and similar compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-isobutoxypyridine can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to compute the Molecular Electrostatic Potential (MEP) and simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .


Chemical Reactions Analysis

4-Bromo-2-isobutoxypyridine can participate in various chemical reactions. For example, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . It can also undergo protodeboronation, a process that is not well developed but has been reported for 1°, 2°, and 3° alkyl boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-isobutoxypyridine can be determined through various methods. For example, its melting point, boiling point, density, and molecular weight can be measured .

Scientific Research Applications

Nonlinear Optical Materials

Pyridine derivatives, such as “4-Bromo-2-isobutoxypyridine”, can be used in the synthesis of organic nonlinear optical (NLO) materials . These materials have enhanced electronic NLO polarization response, which is crucial for the development of optoelectronics devices .

Crystal Engineering

The compound can be used in crystal engineering, particularly in the growth of single crystals by slow solvent evaporation (SSE) method . These crystals have applications in various fields, including optoelectronics .

Spectroscopic Characterization

“4-Bromo-2-isobutoxypyridine” can be used in spectroscopic characterization studies. Its molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis can be carried out experimentally and theoretically .

Thermal Analysis

The compound can be used in thermal analysis studies. The thermal characteristics of the as-grown crystal can be analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .

Biomedical Polymers

Although not directly mentioned in the search results, pyridine derivatives are often used in the synthesis of biomedical polymers . These polymers have promising applications in various biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-isobutoxypyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Result of Action

The molecular effect of 4-Bromo-2-isobutoxypyridine’s action is the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules. On a cellular level, this can lead to the production of new organic compounds, depending on the specific context of the reaction .

Action Environment

The action of 4-Bromo-2-isobutoxypyridine is influenced by the reaction conditions of the SM coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, which suggests that it may be robust against various environmental factors .

Future Directions

Future research on 4-Bromo-2-isobutoxypyridine and similar compounds may focus on further developing their synthesis methods, exploring their use in new chemical reactions, and investigating their potential applications in areas such as catalysis, medicinal chemistry, polymer, or optoelectronics materials .

properties

IUPAC Name

4-bromo-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGVWECKFKGJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744865
Record name 4-Bromo-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289132-07-5
Record name 4-Bromo-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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